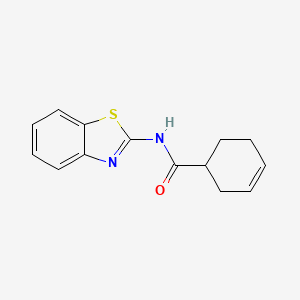![molecular formula C16H11N5O2S B13372382 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372382.png)
3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of benzofuran, oxazole, triazole, and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzofuran and oxazole rings, followed by the construction of the triazole and thiadiazole moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Addition of hydrogen or removal of oxygen to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Applications De Recherche Scientifique
3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-benzofuran-2-yl derivatives: Compounds with similar benzofuran structures but different substituents.
5-Methyl-1,2-oxazole derivatives: Compounds with similar oxazole structures but different substituents.
Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Compounds with similar triazole and thiadiazole structures but different substituents.
Uniqueness
3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H11N5O2S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
5-methyl-3-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole |
InChI |
InChI=1S/C16H11N5O2S/c1-8-7-11(20-23-8)15-19-21-14(17-18-16(21)24-15)13-9(2)10-5-3-4-6-12(10)22-13/h3-7H,1-2H3 |
Clé InChI |
JCFADVVPEQZJGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=C(C5=CC=CC=C5O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13372310.png)
![N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine](/img/structure/B13372313.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372320.png)
![3-Cyclohexyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372328.png)

![5',6'-Dihydrospiro(adamantane-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372336.png)
![N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13372339.png)
![1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13372340.png)
![2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B13372352.png)
![5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372370.png)

![Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13372390.png)
![Methyl 12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13372397.png)
